molecular formula C26H24ClNO5S B2564190 1-(2-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one CAS No. 899213-53-7

1-(2-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one

Cat. No. B2564190
CAS RN: 899213-53-7
M. Wt: 497.99
InChI Key: XSGATCBUKBVZLS-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Scientific Research Applications

Synthesis Applications

  • Use in Multi-Component Chemical Synthesis : The compound's structure is closely related to polyhydroquinoline derivatives. Such derivatives have been synthesized using efficient, reusable catalysts in a clean, simple method, providing high yields over short reaction times (Khaligh, 2014).

Photocatalytic Applications

  • Role in Photooxidation Processes : Similar compounds have been used in the efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide. This demonstrates their utility in photocatalytic activities with high chemoselectivity and low catalyst loading under mild conditions (Li & Ye, 2019).

Material Science Applications

  • Use in Polarizing Films : Compounds with a structure similar to 1-(2-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one have been used in the development of IR-polarizing films. These films, incorporating quinoline dyes and nanoparticles, are valuable in laser technologies, polarizing microscopes, and electrical signal sensors (Shahab et al., 2016).

Organic Chemistry Applications

  • Role in Nucleophilic Substitution Reactions : The compound's quinoline structure is relevant in studies of nucleophilic substitution reactions in nitroquinolines, suggesting its potential in complex organic synthesis and reaction pathway studies (Mąkosza et al., 1986).

Pharmaceutical Chemistry Applications

  • Potential in Drug Synthesis : Structures related to this compound have been used in the synthesis and evaluation of pharmacological profiles, suggesting its potential application in drug development and medical chemistry (Gitto et al., 2009).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO5S/c1-4-17-9-11-19(12-10-17)34(30,31)25-16-28(15-18-7-5-6-8-21(18)27)22-14-24(33-3)23(32-2)13-20(22)26(25)29/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGATCBUKBVZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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